Acetamide Group vs Alkyl Dioxolanes
2-Methyl-1,3-dioxolane-2-acetamide (CAS 70829-14-0) is structurally distinguished from the broader class of 1,3-dioxolanes by the presence of an acetamide (-CH₂C(O)NH₂) moiety at the 2-position of the dioxolane ring . In contrast, comparator compounds such as unsubstituted 1,3-dioxolane (DOL, CAS 646-06-0) and 2-methyl-1,3-dioxolane (2-Me DOL, CAS 497-26-7) lack any amide functionality. This structural difference introduces hydrogen-bond donor and acceptor capacity (via the -NH₂ and C=O groups) absent in the comparators, as well as metal-coordinating potential that is not present in simple alkyl-substituted dioxolanes .
| Evidence Dimension | Presence of hydrogen-bond donor/acceptor functionality and metal-coordinating amide group |
|---|---|
| Target Compound Data | Acetamide group present (-CH₂C(O)NH₂); molecular formula C₆H₁₁NO₃ |
| Comparator Or Baseline | 1,3-Dioxolane (DOL): no amide group, molecular formula C₃H₆O₂; 2-Methyl-1,3-dioxolane (2-Me DOL): no amide group, molecular formula C₄H₈O₂ |
| Quantified Difference | Qualitative difference: presence of amide functionality introduces hydrogen bonding and metal coordination capacity |
| Conditions | Structural comparison based on chemical structure; functional group analysis |
Why This Matters
The presence of the acetamide group defines this compound's niche in synthetic applications requiring amide functionality, hydrogen-bonding capacity, or metal coordination that simpler dioxolanes cannot provide.
